molecular formula C21H17ClN4O2 B2676389 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide CAS No. 1243091-09-9

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide

Cat. No. B2676389
CAS RN: 1243091-09-9
M. Wt: 392.84
InChI Key: RUZQKFBIDPUXKC-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

A study by Castro et al. (2017) explored the nonlinear optical properties of organic crystals related to 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide. This research found that these crystals are promising candidates for use in photonic devices like optical switches, modulators, and other optical energy applications due to their favorable (hyper)polarizabilities (Castro et al., 2017).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and created coordination complexes with Co(II) and Cu(II). They found that these complexes, through hydrogen bonding, form 1D and 2D supramolecular architectures and exhibit significant antioxidant activity. This suggests potential applications in biochemical and medicinal research (Chkirate et al., 2019).

Potential Antipsychotic Agents

Wise et al. (1987) investigated derivatives of pyrazol acetamide as potential antipsychotic agents. They found that these compounds, particularly 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showed an antipsychotic-like profile in behavioral animal tests, suggesting their potential as novel antipsychotic drugs (Wise et al., 1987).

Crystal Structures and Molecular Conformations

Narayana et al. (2016) analyzed the crystal structures of C,N-disubstituted acetamides, including compounds related to the specified chemical. They found that these structures are linked by a combination of hydrogen bonds, which can be relevant for understanding molecular interactions in solid-state chemistry (Narayana et al., 2016).

Synthesis and Characterization of Derivatives

Arafat et al. (2022) synthesized novel derivatives of pyrazole-acetamide, providing insights into the synthesis methods and structural analysis of these compounds. This research contributes to the field of organic chemistry and drug design (Arafat et al., 2022).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-4-2-3-5-17(14)23-20(27)13-25-10-11-26-19(21(25)28)12-18(24-26)15-6-8-16(22)9-7-15/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZQKFBIDPUXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide

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